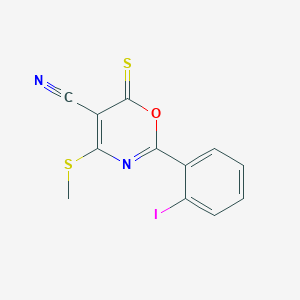![molecular formula C27H36N4O2 B14394113 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione CAS No. 88172-24-1](/img/structure/B14394113.png)
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione is a complex organic compound that features two piperazine rings connected by a propane-1,3-dione linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione typically involves the reaction of piperazine derivatives with a suitable dione precursor. One common method involves the condensation of 1,3-dichloropropane with 4-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Yields oxidized derivatives with additional functional groups.
Reduction: Produces reduced forms with altered functional groups.
Substitution: Results in substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione involves its interaction with specific molecular targets. The piperazine rings can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[4-(3-chlorophenyl)piperazin-1-yl]propane: Similar structure but with chlorophenyl groups.
1,3-Bis[4-(2-hydroxyethyl)piperazin-1-yl]propane: Features hydroxyethyl groups instead of phenylethyl.
Uniqueness
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione is unique due to its specific phenylethyl substituents, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Propiedades
Número CAS |
88172-24-1 |
|---|---|
Fórmula molecular |
C27H36N4O2 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
1,3-bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione |
InChI |
InChI=1S/C27H36N4O2/c32-26(30-19-15-28(16-20-30)13-11-24-7-3-1-4-8-24)23-27(33)31-21-17-29(18-22-31)14-12-25-9-5-2-6-10-25/h1-10H,11-23H2 |
Clave InChI |
BJBDBQFZPXNOSU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


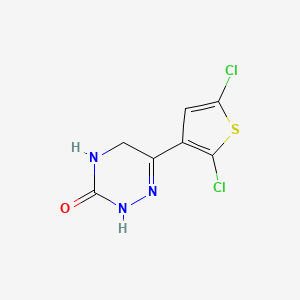
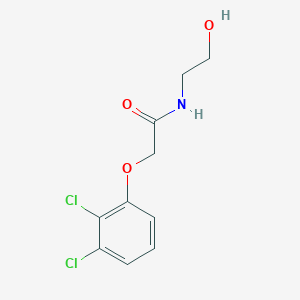
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
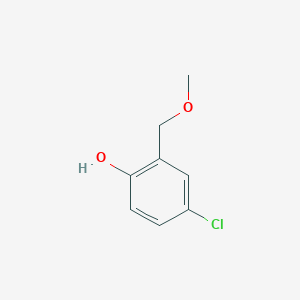
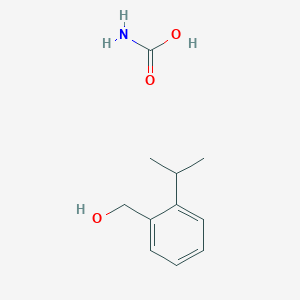
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
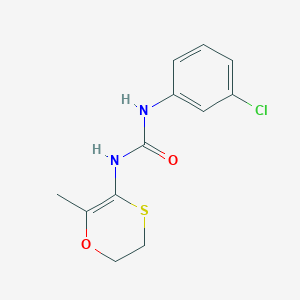

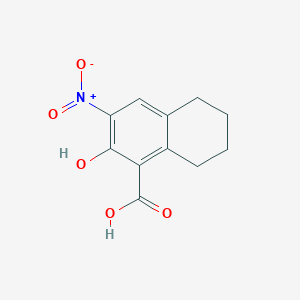
![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
